Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol
CAS No.:
Cat. No.: VC15801239
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16O3 |
|---|---|
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | furan-2-yl-(3-methyl-4-phenoxyphenyl)methanol |
| Standard InChI | InChI=1S/C18H16O3/c1-13-12-14(18(19)17-8-5-11-20-17)9-10-16(13)21-15-6-3-2-4-7-15/h2-12,18-19H,1H3 |
| Standard InChI Key | JUHKHVVJMVOTAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C2=CC=CO2)O)OC3=CC=CC=C3 |
Introduction
Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol is a complex organic compound featuring a furan ring, a phenoxyphenyl group, and a methanol moiety. This compound belongs to the class of phenols and exhibits properties typical of both aromatic compounds and alcohols, making it of interest in various chemical reactions and applications, particularly in medicinal chemistry and organic synthesis.
Spectral Characteristics
While specific data on melting point, boiling point, and spectral characteristics (IR, NMR) are not detailed in the available literature, these properties are crucial for understanding the compound's physical and chemical behavior. Experimental studies would provide these essential data.
Potential Applications
Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol has potential applications in medicinal chemistry due to its unique structure, which may interact with specific biological targets. Further studies are needed to elucidate its pharmacological effects and potential therapeutic uses.
Comparison with Similar Compounds
Other compounds featuring furan rings, such as Furan-2-yl-bis(4-methoxyphenyl)methanol, have been studied for their chemical properties and potential applications. These compounds often exhibit interesting biological activities due to their unique structures .
Data Table: Comparison of Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol | Not specified | Not specified | Medicinal chemistry, organic synthesis |
| Furan-2-yl-bis(4-methoxyphenyl)methanol | C19H18O4 | 310.3 g/mol | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume